4-(Benzyloxy)phenyl 3,4-dimethoxybenzenesulfonate
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Overview
Description
“4-(Benzyloxy)phenyl 3,4-dimethoxybenzenesulfonate” is a chemical compound with the molecular formula C21H20O6S . It has a molecular weight of 400.445 Da . This compound is part of a collection of rare and unique chemicals .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the search results. Its molecular weight is 400.445 Da , but other properties such as melting point, boiling point, solubility, and spectral data are not provided.Scientific Research Applications
Medicinal Chemistry Applications
Cyclooxygenase Inhibition for Pain Management A study by Hashimoto et al. (2002) explored the synthesis of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives as selective cyclooxygenase-2 (COX-2) inhibitors. These compounds were developed for the treatment of conditions like rheumatoid arthritis and acute pain, highlighting the therapeutic potential of sulfonamide derivatives in pain management and inflammation reduction Hashimoto et al., 2002.
Antimycobacterial Activity Ghorab et al. (2017) synthesized novel benzenesulfonamide derivatives with demonstrated activity against Mycobacterium tuberculosis. These findings suggest the potential use of sulfonamide moieties in the design of antituberculosis drugs, contributing to the fight against this challenging infectious disease Ghorab et al., 2017.
Material Science Applications
Proton Exchange Membranes for Fuel Cells Yao et al. (2014) reported the synthesis of a sulfonic acid-containing polybenzoxazine membrane, showcasing its high proton conductivity and low methanol permeability. These properties make it a promising material for direct methanol fuel cells, indicating the relevance of sulfonate-containing compounds in energy technologies Yao et al., 2014.
Catalysis
Oxidation Catalysts Işci et al. (2014) utilized sulfonamide-substituted iron phthalocyanine for the oxidation of olefins. This research demonstrates the utility of sulfonate derivatives in catalysis, particularly in enhancing solubility and stability for potential applications in oxidation reactions Işci et al., 2014.
Selective Alcohol Oxidation Hazra et al. (2015) explored sulfonated Schiff base copper(II) complexes as catalysts for the oxidation of alcohols. Their work highlights the selectivity and efficiency of these complexes in converting alcohols to aldehydes and ketones, which is crucial for various industrial processes Hazra et al., 2015.
Mechanism of Action
Target of Action
The primary target of 4-(Benzyloxy)phenyl 3,4-dimethoxybenzenesulfonate is the Epidermal Growth Factor Receptor (EGFR) kinase . EGFR kinase is a protein that plays a crucial role in the regulation of cell growth, proliferation, and differentiation.
Mode of Action
This compound interacts with its target, the EGFR kinase, by inhibiting its activity . This inhibition disrupts the normal functioning of the EGFR kinase, leading to changes in cell growth and proliferation.
Biochemical Pathways
The compound’s action on EGFR kinase affects the EGFR signaling pathway . This pathway is involved in various cellular processes, including cell proliferation, differentiation, and survival. By inhibiting EGFR kinase, the compound disrupts this pathway, potentially leading to the inhibition of cancer cell growth.
Pharmacokinetics
The compound’s ability to inhibit egfr kinase at a concentration of 205µM suggests that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The inhibition of EGFR kinase by this compound can lead to potent antiproliferative results against certain cancer cell lines . For instance, it has shown potent antiproliferative results against the A549 cancer cell line, with an IC50 value of 5.6 µM .
properties
IUPAC Name |
(4-phenylmethoxyphenyl) 3,4-dimethoxybenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O6S/c1-24-20-13-12-19(14-21(20)25-2)28(22,23)27-18-10-8-17(9-11-18)26-15-16-6-4-3-5-7-16/h3-14H,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLNQWWLJUSYJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)OCC3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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